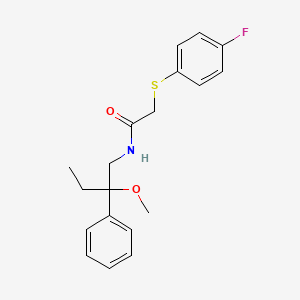

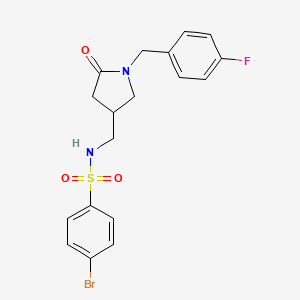

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that was first synthesized in 2013. It belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the human body. FUB-APINACA has gained attention in the scientific community due to its potential use in research and development of new medicines.

Scientific Research Applications

Fluorogenic Labelling for HPLC Analyses

Fluorogenic Labelling in Pharmaceuticals

Research by Gatti et al. (1996) utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) as a fluorogenic labelling reagent for the HPLC analysis of various carboxylic acid salts in pharmaceutical formulations. This method highlights the use of fluorogenic compounds in enhancing detection sensitivity in pharmaceutical analyses, which may be relevant for compounds with similar functionalities as "2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide" (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Radioligands for Peripheral Benzodiazepine Receptor

Development of Radioligands

Zhang et al. (2003) synthesized and evaluated two radioligands, including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, for imaging peripheral benzodiazepine receptors (PBR) with PET. Such studies indicate the potential application of fluoro-substituted phenyl compounds in developing diagnostic tools or therapeutic agents targeting specific receptors (Zhang et al., 2003).

Chemoselective Acetylation in Drug Synthesis

Chemoselective Synthesis Techniques

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This research underscores the significance of selective acetylation processes in synthesizing intermediates for pharmaceuticals, potentially applicable to the synthesis or modification of complex molecules like "this compound" (Magadum & Yadav, 2018).

Applications in Material Science and Pharmaceuticals

Structural and Material Science Applications

Nagaraju et al. (2018) reported on the synthesis and crystal structure of a thiophene derivative, highlighting the diverse applications of sulfur-containing heteroaromatic compounds in material science and pharmaceuticals. This research points to the potential for compounds with thio functionalities, similar to those in "this compound," to be used in developing new materials or drugs (Nagaraju et al., 2018).

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-2-phenylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGBFGAXYZYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)

![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)

![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959698.png)